Methyl 4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 400877-54-5): A Strategic Building Block in Modern Drug Discovery
Methyl 4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 400877-54-5): A Strategic Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, halogenated nitrogen-containing heterocycles serve as privileged scaffolds. Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS: 400877-54-5) is a highly functionalized, commercially available building block that provides a versatile foundation for synthesizing complex pharmacophores[1][]. By combining an electron-withdrawing carboxylate, a rigidifying N-methyl group, and a metabolically blocking C4-chlorine atom, this molecule offers unique physicochemical properties that directly enhance the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of downstream drug candidates[3][4].
This technical guide provides an in-depth analysis of its structural dynamics, mechanistic synthesis, and downstream functionalization, tailored for senior scientists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of CAS 400877-54-5 lies in its orthogonal reactivity sites. The pyrazole core acts as a bioisostere for phenyl and amide rings, frequently utilized to improve aqueous solubility while maintaining target affinity[4].
Table 1: Core Physicochemical Properties
| Parameter | Specification | Causality / Chemical Significance |
| CAS Number | 400877-54-5 | Unique identifier for procurement and regulatory tracking[]. |
| Molecular Formula | C₆H₇ClN₂O₂ | Defines the stoichiometric baseline for downstream synthesis. |
| Molecular Weight | 174.58 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5. |
| C4-Chloro Group | Halogenated Site | Increases lipophilicity; sterically shields the pyrazole core from cytochrome P450-mediated oxidative metabolism. |
| C5-Methyl Ester | Electrophilic Center | Serves as a stable precursor for hydrolysis and subsequent amidation to generate diverse compound libraries. |
| N1-Methyl Group | Fixed Substitution | Prevents tautomerization, ensuring structural rigidity and predictable binding conformations in target active sites. |
Mechanistic Synthesis: Regioselective Chlorination
The synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate relies on the electrophilic aromatic substitution of its C4-unsubstituted precursor. Because the pyrazole ring is a
Standard Operating Procedure: C4-Chlorination Workflow
Self-Validating Protocol for High-Yield Synthesis
-
Precursor Preparation: Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is an aprotic solvent that prevents the solvolysis of the chlorinating agent and supports higher reflux temperatures compared to dichloromethane.
-
-
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Causality: The addition of Sulfuryl Chloride (
) is highly exothermic. Strict thermal control prevents non-specific degradation, ring-opening, or polymerization.
-
-
Electrophilic Activation: Add
(1.05 eq) dropwise over 30 minutes.-
Causality: A slight stoichiometric excess ensures complete conversion. Dropwise addition controls the violent evolution of
and gases, maintaining system safety.
-
-
Reaction Progression: Remove the ice bath and heat the mixture to reflux (80 °C) for 2 to 4 hours.
-
Causality: The C4 position is moderately deactivated by the adjacent C5-ester. Thermal energy is required to drive the Wheland-like intermediate toward rearomatization and complete the substitution.
-
-
Quenching & Isolation: Pour the cooled mixture into crushed ice, neutralize with saturated aqueous
, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
System Validation:
-
TLC: Confirm the disappearance of the starting material (typically lower Rf than the chlorinated product).
-
1H NMR: Validate success by the complete disappearance of the distinct C4-H singlet (typically around
6.8 ppm). -
LC-MS: Confirm the target mass (
175 ).
-
Figure 1: Mechanistic workflow of regioselective C4-chlorination of the pyrazole scaffold.
Pharmacological Utility & ADME Optimization
In drug discovery, pyrazole-5-carboxylates are not merely structural connectors; they are active pharmacophores. The incorporation of CAS 400877-54-5 into a drug pipeline offers specific pharmacological advantages:
-
COX-2 Inhibition: Pyrazole carboxylate derivatives serve as highly selective COX-2 inhibitors (lonazolac bioisosteres). The rigid pyrazole geometry perfectly aligns the appended aryl groups within the COX-2 active site, achieving selectivity indices vastly superior to traditional NSAIDs[4].
-
Antiviral & Anticancer Agents: Pyrazole-5-carboxamides synthesized from this ester have demonstrated potent efficacy as HIV-1 replication inhibitors and c-Met kinase/JAK1 inhibitors in oncology[3].
-
Metabolic Shielding: The C4-chlorine atom is critical for ADME optimization. Unsubstituted pyrazoles are highly susceptible to oxidative metabolism at the C4 position. The steric bulk and electronegativity of the chlorine atom block this metabolic liability, significantly increasing the drug's half-life (
) and oral bioavailability.
Figure 2: Pharmacological impact of the C4-chloro pyrazole scaffold on target binding and ADME.
Downstream Functionalization: Library Generation via Amidation
To utilize CAS 400877-54-5 in Structure-Activity Relationship (SAR) studies, the methyl ester must be converted into diverse carboxamides. Direct amidation of the ester is often inefficient due to the electron-donating nature of the pyrazole ring and the steric hindrance of the adjacent C4-chlorine and N1-methyl groups. A two-step hydrolysis-coupling protocol is required.
Standard Operating Procedure: Hydrolysis and Amidation
Self-Validating Protocol for SAR Library Generation
-
Ester Hydrolysis:
-
Suspend CAS 400877-54-5 in a 3:1 mixture of THF and water. Add 2.0 eq of Lithium Hydroxide (
) and stir at room temperature for 4 hours. -
Causality:
provides mild, irreversible saponification without risking the nucleophilic displacement of the C4-chlorine, which could occur under harsh, high-temperature basic conditions. -
Validation: Acidify the aqueous layer to pH 2-3 with 1M
. The precipitation of the free carboxylic acid validates successful hydrolysis. Filter and dry.
-
-
Acid Activation:
-
Dissolve the resulting 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.
-
Causality: The steric crowding around the C5-carbonyl carbon necessitates a highly reactive coupling intermediate. HATU generates an active O-At ester that rapidly overcomes this steric block.
-
-
Amine Coupling:
-
Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 12 hours.
-
-
Purification & Validation:
-
Dilute with water to precipitate the product, or extract with ethyl acetate. Purify via reverse-phase preparative HPLC. Validate the final library compounds via HRMS and 13C NMR to confirm the presence of the new amide carbonyl (typically
160-165 ppm).
-
References
-
Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor Source: National Center for Biotechnology Information (PMC) URL:3
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: National Center for Biotechnology Information (PMC) URL:4
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives Source: Asian Journal of Chemistry URL:
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: D-NB (Deutsche Nationalbibliothek) URL:
-
CAS 400877-54-5 (Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate) - Building Blocks Source: BOC Sciences URL:
Sources
- 1. aprgoo.com [aprgoo.com]
- 3. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
